molecular formula C20H25NO4S2 B2891603 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxy-N-(thiophen-2-ylmethyl)benzamide CAS No. 620565-68-6

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2891603
CAS No.: 620565-68-6
M. Wt: 407.54
InChI Key: IEWJIZAWKRFFEA-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxy-N-(thiophen-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, a thiophene ring, and a dioxothiolan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxy-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-(2-methylpropoxy)benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Incorporation of the Dioxothiolan Group: The dioxothiolan group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and dioxothiolan group can be oxidized under appropriate conditions.

    Reduction: The benzamide core can be reduced to the corresponding amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the benzamide core may produce the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxy-N-(thiophen-2-ylmethyl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    N-(thiophen-2-ylmethyl)benzamide: Lacks the dioxothiolan and 2-methylpropoxy groups.

    4-(2-methylpropoxy)benzamide: Lacks the thiophene and dioxothiolan groups.

    N-(1,1-dioxothiolan-3-yl)benzamide: Lacks the thiophene and 2-methylpropoxy groups.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxy-N-(thiophen-2-ylmethyl)benzamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-(2-methylpropoxy)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S2/c1-15(2)13-25-18-7-5-16(6-8-18)20(22)21(12-19-4-3-10-26-19)17-9-11-27(23,24)14-17/h3-8,10,15,17H,9,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWJIZAWKRFFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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